![molecular formula C23H17NO6 B2510758 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951967-61-6](/img/structure/B2510758.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

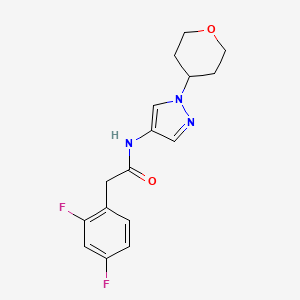

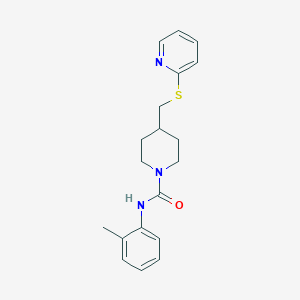

The compound of interest, (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, is a member of the benzoxazine family, which is known for its diverse biological activities. The papers provided discuss similar compounds within this family, focusing on their synthesis, molecular structure, and biological activities.

Synthesis Analysis

The synthesis of related benzoxazine compounds involves the reaction of acetylaminobenzo[b]furans with Vilsmeier (VM) reagent, leading to a mixture of (E)- and (Z)-isomers with the Z-isomer being more stable . The Z-isomers are then reacted with phosphonate reagents to obtain various butadiene derivatives containing the benzo[b]furo[3,2-d][1,3]oxazine skeleton . This method could potentially be applied to synthesize the compound of interest by adjusting the starting materials and reaction conditions to incorporate the benzo[d][1,3]dioxol and furan-2-ylmethyl groups.

Molecular Structure Analysis

The molecular structure of benzoxazine compounds is characterized by the presence of planar benzo rings and an oxazine ring that adopts a half-boat conformation . The dihedral angles between the oxazine and benzo rings are relatively small, indicating strong conjugation effects within the molecule . These structural features are likely to be present in the compound of interest, contributing to its chemical properties and biological activity.

Chemical Reactions Analysis

The benzoxazine compounds exhibit a Z-configuration, which is significant for their chemical reactivity . The Z-configuration is associated with the stability of the compounds and may influence their interactions with biological targets. The presence of substituents such as methoxybenzylidene and chlorophenylmethylidene in the related compounds suggests that the compound of interest may also undergo reactions that introduce similar functional groups, potentially altering its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine compounds are influenced by their molecular structure. The strong conjugation within the molecules affects bond lengths, as observed in the C-O and C-N bonds . The planarity of the phenyl rings and the conformation of the oxazine ring contribute to the overall shape of the molecule, which can impact its solubility, stability, and reactivity . These properties are essential for understanding the behavior of the compound of interest in various environments and its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Copolymerization for Bio-based Materials

Fully bio-based benzoxazine monomers, incorporating furan and benzodioxole moieties, have been synthesized and copolymerized to improve the thermal and mechanical properties of resins. These advancements are crucial for developing sustainable materials with enhanced performance characteristics. The furan component, in particular, contributes to the acceleration of the curing process and enhancement of cross-linking density in the polymers, which is vital for high-performance applications (Wang et al., 2012, Green Chemistry).

Ring Transformation in Heterocyclic Synthesis

Research on the transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles highlights the versatility of furan-containing compounds in synthesizing complex heterocycles. This process involves thermolysis and base-catalyzed decomposition, showcasing the synthetic utility of these compounds in preparing pharmacologically relevant structures (Hashem et al., 2017, Journal of Heterocyclic Chemistry).

Photophysical and Computational Studies

A novel dihydro-1,3,2H-benzoxazine derived from furfurylamine has been investigated for its structural characteristics and photophysical properties. The study provides insight into the intermolecular interactions within the crystal and the significance of these interactions, which are essential for designing functional materials for optoelectronic applications (Wattanathana et al., 2021, Crystals).

Biological Activity Exploration

Compounds incorporating the benzofuro[3,2-d][1,3]oxazine skeleton have shown potent anti-osteoclastic bone resorption activity and antagonistic activity for the cysLT1 receptor. These findings open new avenues for the development of therapeutic agents targeting bone diseases and inflammatory conditions (Tabuchi et al., 2009, Bioorganic & Medicinal Chemistry).

Anticorrosion Properties in Coatings

Fully bio-based polybenzoxazine copolymer resins, containing furan derivatives, exhibit synergistic effects in anticorrosion properties. These materials are particularly valuable for protective coatings in metal applications, offering a sustainable alternative to traditional anticorrosive agents (Zhang et al., 2019, European Polymer Journal).

Eigenschaften

IUPAC Name |

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO6/c25-22-16-4-6-18-17(11-24(12-27-18)10-15-2-1-7-26-15)23(16)30-21(22)9-14-3-5-19-20(8-14)29-13-28-19/h1-9H,10-13H2/b21-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORDVUSZKNMPSP-NKVSQWTQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)OCN1CC6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)OCN1CC6=CC=CO6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-(8-benzyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2510676.png)

![N-(benzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2510678.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2510690.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)

![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)

![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)

![2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B2510698.png)